molecular formula C36H48N2O12 B1207672 Alldimycin B CAS No. 97605-82-8

Alldimycin B

Cat. No.: B1207672
CAS No.: 97605-82-8
M. Wt: 700.8 g/mol
InChI Key: JBKZSVYMGSDYJL-UHFFFAOYSA-N
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Description

Alldimycin B is an anthracycline antibiotic isolated from Streptomyces species, notably Streptomyces purpurascens and Streptomyces violaceus. It belongs to the rhodomycin group, characterized by a tetracyclic aglycone (e.g., rhodomycinone) linked to amino sugars via glycosidic bonds . Key structural features include:

  • Aglycone: α2-rhodomycinone, identified via acid hydrolysis of this compound .
  • Sugar moieties: L-Rhodosamine and 2-deoxy-L-fucose, though initial reports suggested only Rhodosamine was present .
  • Physicochemical properties: Rf value of 0.17 in CHCl3:MeOH:NH3 solvent system; UV–vis absorption peak at 497 nm .

This compound exhibits moderate antibacterial activity against Gram-positive bacteria and antitumor effects, though its clinical applications remain underexplored compared to widely used anthracyclines like doxorubicin .

Properties

CAS No.

97605-82-8

Molecular Formula

C36H48N2O12

Molecular Weight

700.8 g/mol

IUPAC Name

7,10-bis[[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy]-9-ethyl-1,4,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C36H48N2O12/c1-8-36(46)14-23(49-24-12-19(37(4)5)30(41)15(2)47-24)17-11-18-26(34(45)29-22(40)10-9-21(39)28(29)32(18)43)33(44)27(17)35(36)50-25-13-20(38(6)7)31(42)16(3)48-25/h9-11,15-16,19-20,23-25,30-31,35,39-42,44,46H,8,12-14H2,1-7H3

InChI Key

JBKZSVYMGSDYJL-UHFFFAOYSA-N

SMILES

CCC1(CC(C2=CC3=C(C(=C2C1OC4CC(C(C(O4)C)O)N(C)C)O)C(=O)C5=C(C=CC(=C5C3=O)O)O)OC6CC(C(C(O6)C)O)N(C)C)O

Canonical SMILES

CCC1(CC(C2=CC3=C(C(=C2C1OC4CC(C(C(O4)C)O)N(C)C)O)C(=O)C5=C(C=CC(=C5C3=O)O)O)OC6CC(C(C(O6)C)O)N(C)C)O

Synonyms

alldimycin B

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Anthracycline Compounds

Structural and Functional Differences

Compound Aglycone Sugar Moieties Biological Activity Source
Alldimycin B α2-rhodomycinone L-Rhodosamine, 2-deoxy-L-fucose Antibacterial (Gram+), antitumor S. purpurascens, S. violaceus
Rhodomycin A β-rhodomycinone L-Rhodosamine, 2-deoxy-L-fucose Antibacterial, weak cytotoxicity S. purpurascens
Obelmycin γ-iso-rhodomycinone L-Rhodosamine, 2-deoxy-L-fucose Antitumor (specific mechanisms unreported) S. purpurascens
IT-62-B Baumycin-type aglycone Daunosamine, cinerulose Morphology reversal in ras-transformed cells Streptomyces sp.
Epelmycins Variant rhodomycinones L-Rhodosamine derivatives Antitumor, antibiotic S. violaceus mutants
Key Observations:
  • Sugar Diversity: this compound uniquely combines Rhodosamine and deoxyfucose, unlike IT-62-B, which contains daunosamine and cinerulose . This difference may influence cellular uptake and target specificity.

Pharmacological and Mechanistic Insights

  • Antibacterial Activity : this compound and Rhodomycin A share moderate Gram-positive activity, likely due to shared Rhodosamine-deoxyfucose sugars disrupting cell wall synthesis .
  • Structural Ambiguities : Discrepancies exist in this compound’s sugar composition, with some studies detecting deoxyfucose , suggesting possible analogs or isolation variances.

Q & A

Basic Research Question

  • Methodology :
    • Follow standardized synthetic pathways (e.g., modular polyketide synthase systems for macrolide antibiotics) with purification via HPLC or column chromatography.
    • Validate purity using NMR (>95% purity threshold), mass spectrometry, and X-ray crystallography for structural confirmation .
    • Document detailed experimental conditions (solvents, catalysts, reaction times) in supplementary materials to enable replication .

What spectroscopic and chromatographic techniques are critical for characterizing novel derivatives of this compound?

Basic Research Question

  • Methodology :
    • Use high-resolution mass spectrometry (HRMS) for molecular formula determination.
    • Employ 2D-NMR (COSY, HSQC, HMBC) to resolve complex stereochemistry.
    • Compare retention times and UV profiles with known standards via UPLC .
    • For novel compounds, include crystallographic data in supplementary files .

How can researchers design experiments to resolve contradictory data on this compound’s mechanism of action across bacterial strains?

Advanced Research Question

  • Methodology :
    • Apply PICO framework (Population: bacterial strains; Intervention: this compound; Comparison: control antibiotics; Outcome: MIC/MBC values) to standardize variables .
    • Use RNA-seq or proteomics to identify strain-specific target expression differences.
    • Conduct in vitro binding assays (e.g., surface plasmon resonance) to quantify target affinity variations .
    • Statistically analyze contradictions using ANOVA with post-hoc tests, reporting p-values <0.05 .

What ethical and statistical considerations are essential for preclinical studies of this compound in animal models?

Advanced Research Question

  • Methodology :
    • Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant): Ensure sample sizes are justified via power analysis and approved by institutional ethics boards .
    • Use randomized block designs to control for genetic variability in animal cohorts.
    • Report survival curves with Kaplan-Meier analysis and Cox proportional hazards models .

How should researchers optimize bioassays to assess this compound’s efficacy against biofilm-forming pathogens?

Advanced Research Question

  • Methodology :
    • Standardize biofilm growth conditions (e.g., CDC biofilm reactor) and quantify biomass via crystal violet assays.
    • Test this compound in combination with biofilm-disrupting agents (e.g., DNase I) using checkerboard synergy assays .
    • Validate results across ≥3 independent replicates, reporting SEM and confidence intervals .

What strategies mitigate reproducibility challenges in this compound’s in vivo pharmacokinetic studies?

Advanced Research Question

  • Methodology :
    • Publish raw pharmacokinetic data (plasma concentration vs. time curves) in open-access repositories.
    • Detail animal husbandry conditions (diet, circadian rhythm) and compound administration routes .
    • Use nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability .

How can systematic literature reviews identify gaps in this compound’s resistance profile?

Basic Research Question

  • Methodology :
    • Conduct a PRISMA-guided review focusing on resistance gene mutations (e.g., erm or mef genes) in PubMed/Scopus databases .
    • Categorize findings by bacterial genus, resistance mechanism, and study methodology .
    • Use VOSviewer for bibliometric analysis to map emerging research trends .

What computational approaches predict this compound’s binding affinity to ribosomal targets?

Advanced Research Question

  • Methodology :
    • Perform molecular docking (AutoDock Vina) using 70S ribosome crystal structures (PDB: 4V7F).
    • Validate predictions with molecular dynamics simulations (GROMACS) under physiological conditions .
    • Compare in silico binding energies with experimental MIC values to assess predictive accuracy .

How should researchers address discrepancies in this compound’s cytotoxicity thresholds across cell lines?

Advanced Research Question

  • Methodology :
    • Normalize cytotoxicity data to cell viability controls (e.g., MTT assay with untreated cells).
    • Apply Grubbs’ test to identify outliers and repeat assays with larger sample sizes (n ≥ 6) .
    • Investigate cell-specific uptake mechanisms (e.g., efflux pump expression) via qPCR .

What guidelines ensure rigorous reporting of this compound’s structure-activity relationship (SAR) studies?

Basic Research Question

  • Methodology :
    • Tabulate SAR data (e.g., substituent groups vs. MIC values) with precise instrument precision (±0.1 μg/mL) .
    • Use hierarchical clustering or PCA to identify pharmacophore patterns.
    • Adhere to Beilstein Journal of Organic Chemistry standards for spectral data deposition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alldimycin B
Reactant of Route 2
Alldimycin B

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